molecular formula C16H15N3O3 B1449762 Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 30720-10-6

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1449762
CAS No.: 30720-10-6
M. Wt: 297.31 g/mol
InChI Key: OIESUURKYHDBRO-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a medicinally privileged structure and has been evaluated for activity and access to pharmaceutical products . This compound has been synthesized and evaluated as a TRK inhibitor .


Synthesis Analysis

The synthesis of this compound involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis was carried out using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .


Molecular Structure Analysis

The molecular structure of this compound is C16H15N3O3 . The pyrazolo[3,4-b]pyridine scaffold provides opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships .

Scientific Research Applications

Heterocyclic Chemistry and Kinase Inhibition

Pyrazolo[3,4-b]pyridine scaffolds, to which Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs, have been highlighted for their versatility in medicinal chemistry, particularly as kinase inhibitors. These compounds exhibit multiple binding modes with kinases, suggesting their potential in designing drugs targeting a broad range of kinase-related disorders. The flexibility of this scaffold in interacting with different kinases underscores its applicability in drug discovery, offering opportunities for the development of novel therapeutic agents with enhanced potency and selectivity (Wenglowsky, 2013).

Chemical Reactivity and Applications

The chemical properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, which share a structural similarity to the pyrazolo[3,4-b]pyridine core, have been extensively reviewed. These studies cover the synthesis, reactivity, and potential applications of these compounds, ranging from their use in forming complex compounds with interesting magnetic, spectroscopic, and biological properties to their electrochemical activities. Such comprehensive reviews identify gaps in current knowledge and suggest new avenues for research, potentially including derivatives like this compound (Boča, Jameson, & Linert, 2011).

Synthetic Pathways and Biological Activities

The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines, closely related to the pyrazolo[3,4-b]pyridine ring system, have been thoroughly reviewed. These scaffolds have demonstrated a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. Such reviews not only highlight the synthetic strategies employed to create diverse derivatives but also discuss the structure-activity relationships, offering insights into how modifications to the core structure can influence biological activity. This information could guide future studies on this compound derivatives for potential medicinal applications (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Mechanism of Action

Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been evaluated for its activity to inhibit TRKA . TRKA is a subtype of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKs can cause cancer .

Future Directions

The synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This opens up potential for further exploration and development of new synthetic processes .

Properties

IUPAC Name

ethyl 1-benzyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESUURKYHDBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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